Mogroside IVa

Descripción

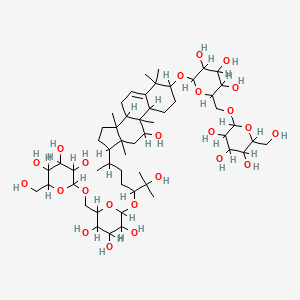

Structure

2D Structure

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGRRPCHOJYNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Bioconversion Pathways of Mogroside Iva

Elucidation of the Mogroside Biosynthetic Pathway

The journey to uncovering the complete biosynthetic pathway of mogrosides, including Mogroside IVa, has been significantly advanced through a combination of genomic and transcriptomic analyses of S. grosvenorii, alongside extensive functional gene characterization. pnas.orgnih.gov This research has identified five key enzyme families essential for the synthesis of these valuable natural sweeteners: squalene (B77637) epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450s, and UDP-glycosyltransferases. pnas.orgnih.govwikipedia.org

Identification of Precursor Compounds in this compound Formation

The biosynthesis of this compound begins with the common triterpenoid precursor, 2,3-oxidosqualene (B107256). oup.comnih.govoup.com This molecule undergoes cyclization to form the foundational cucurbitane skeleton. The key steps and precursor compounds are outlined below:

| Precursor Compound | Description |

| 2,3-Oxidosqualene | The initial substrate for the biosynthesis of the cucurbitane skeleton. oup.comoup.com |

| Cucurbitadienol (B1255190) | Formed from the cyclization of 2,3-oxidosqualene, it is the first committed precursor in the mogroside pathway. oup.comoup.com |

| 24,25-Epoxycucurbitadienol | An intermediate formed through the epoxidation of cucurbitadienol. pnas.org |

| Mogrol (B2503665) | The aglycone core of all mogrosides, formed through a series of oxidation and hydrolysis reactions from cucurbitadienol. frontiersin.orggoogle.com It is the direct precursor for glycosylation. |

| Mogroside IIE & Mogroside III | These are intermediate glycosylated forms that can be further glycosylated to produce this compound. mdpi.com |

Characterization of Key Enzymatic Steps and Associated Genes

The conversion of these precursors into this compound is catalyzed by a series of specific enzymes, each encoded by particular genes within the S. grosvenorii genome.

The first committed step in the biosynthesis of mogrosides is the cyclization of 2,3-oxidosqualene to form cucurbitadienol. oup.comoup.com This reaction is catalyzed by Cucurbitadienol Synthase (CS) , a type of oxidosqualene cyclase. oup.comuniprot.org The gene encoding this enzyme, SgCbQ, has been identified and functionally characterized. nih.govoup.com The expression of SgCbQ has been shown to be proportional to the accumulation of mogroside V, highlighting its crucial role in the pathway. oup.com CS can also convert 2,3;22,23-diepoxysqualene into 24,25-epoxycucurbitadienol. uniprot.org

Following the formation of the cucurbitane skeleton, epoxide hydrolase enzymes play a critical role. Specifically, they catalyze the hydrolysis of 24,25-epoxycucurbitadienol to form 24,25-dihydroxycucurbitadienol. uniprot.org Research has identified several epoxide hydrolase genes in S. grosvenorii, with SgEPH2 and SgEPH3 showing high expression in the fruit and being actively involved in the mogroside biosynthetic pathway. pnas.orguniprot.orguniprot.org These enzymes are essential for producing the mogrol aglycone. uniprot.orguniprot.org

Cytochrome P450 monooxygenases are responsible for the series of oxidation reactions that modify the cucurbitadienol skeleton to produce mogrol. oup.com One key identified enzyme is CYP87D18 , which is a multifunctional P450 involved in the oxidation of cucurbitadienol at the C-11 position, leading to the formation of 11-hydroxy cucurbitadienol and 11-oxo cucurbitadienol. oup.comresearchgate.net This C-11 hydroxylation is a critical feature for the sweetness of mogrosides.

The final and crucial steps in the formation of this compound involve the sequential addition of glucose units to the mogrol aglycone, a process known as glycosylation. oup.com This is catalyzed by a series of UDP-glycosyltransferases (UGTs) . oup.comresearchgate.net The glycosylation process is stepwise, with different UGTs responsible for adding glucose moieties at specific positions on the mogrol core.

The formation of this compound specifically involves the glycosylation of mogroside III. UGTs add a fourth glucose unit to create this compound. mdpi.comnih.gov Research has identified several UGTs involved in mogroside biosynthesis, such as UGT74AC1, which glycosylates the C-3 hydroxyl group of mogrol to form mogroside IE. nih.gov Other identified UGTs, like UGT720-269-1 and UGT94-289-3, are key to the downstream glycosylation that forms more complex mogrosides. mdpi.com Specifically, UGT94-289-3 can catalyze the conversion of mogroside IIE into various sweet mogrosides, including Mogroside IV. nih.gov Engineered UGTs have shown the ability to convert mogroside III to this compound with high efficiency. nih.gov

The following table summarizes the key enzymes and their functions in the biosynthesis of this compound:

| Enzyme Class | Specific Enzyme (Gene) | Function |

| Cucurbitadienol Synthase | SgCS (SgCbQ) | Cyclization of 2,3-oxidosqualene to cucurbitadienol. nih.govoup.comuniprot.org |

| Epoxide Hydrolase | SgEPH2, SgEPH3 | Hydrolysis of 24,25-epoxycucurbitadienol to 24,25-dihydroxycucurbitadienol. uniprot.orguniprot.org |

| Cytochrome P450 | CYP87D18 | Oxidation of cucurbitadienol at the C-11 position. oup.comresearchgate.net |

| UDP-Glycosyltransferases | UGT74AC1, UGT94-289-3, UGTMS1 | Stepwise addition of glucose units to the mogrol aglycone and its glycosylated intermediates to form this compound. nih.govmdpi.comnih.gov |

Analysis of Post-Harvest Processing Effects on this compound Content

Post-harvest processing methods have a significant impact on the final composition and content of mogrosides, including this compound, in monk fruit products.

Post-Ripening: This is a critical step where enzymatic activity continues after the fruit is harvested. Storing fruits under controlled conditions can promote the conversion of bitter-tasting precursors into sweeter mogrosides. nih.gov One study demonstrated that post-ripening at 35°C for two weeks led to a significant increase in Mogroside V (up to 80%) and Mogroside VI (more than double). nih.gov This process relies on endogenous glycosyltransferases, such as UGT94-289-3, which catalyze the glycosylation of Mogroside IIE and Mogroside III into mogrosides with four or more glucose units. nih.gov A catalytic method using this enzyme was shown to improve the production of this compound by 63%. mdpi.com

Drying Methods: The technique used to dry the fruit is crucial for preserving or altering the mogroside profile.

Hot-Air Drying: Traditional high-temperature drying can lead to a significant decrease in the concentration of certain mogrosides. frontiersin.org The enzymes responsible for the biosynthesis of sweet mogrosides, such as Mogroside V, can be inhibited or denatured at high temperatures, thus reducing their final content. frontiersin.org

Low-Temperature Drying: Methods like freeze-drying and vacuum-drying have been found to be superior for preserving mogroside content. frontiersin.org One study found that freeze-dried monk fruits contained a higher content of Mogroside V than those dried at high temperatures. frontiersin.org Similarly, the content of ten different mogrosides was markedly higher in vacuum-dried samples compared to traditionally dried ones. frontiersin.org

The following table compares the effects of different drying methods on key compounds in monk fruit.

| Drying Method | Effect on Mogroside V | Effect on this compound | Effect on Sugars (Sucrose) | Rationale |

| Hot-Air Drying | Lower content | Not specified, but likely lower | Lower sucrose, higher glucose/fructose | High temperatures can inhibit biosynthetic enzymes and cause degradation of complex sugars. frontiersin.org |

| Freeze/Vacuum Drying | Higher content | Higher content | Higher content | Low temperatures preserve the activity of enzymes involved in mogroside biosynthesis and prevent thermal degradation of compounds. frontiersin.org |

Influence of Exogenous Factors and Plant Growth Regulators on Biosynthetic Flux

The application of exogenous plant growth regulators can influence fruit development and the biosynthetic pathways of mogrosides, thereby affecting the accumulation of this compound.

Research has shown that a combination of 1-(2-chloro-4-pyridyl)-3-phenylurea (CPPU), a cytokinin, and gibberellin (GA3) can induce parthenocarpy (the development of fruit without fertilization) in S. grosvenorii. rsc.orgresearchgate.net These hormone-induced parthenocarpic fruits were found to accumulate high concentrations of mogrosides, with profiles similar to those of artificially pollinated fruits. rsc.org In these fruits, this compound was detected along with other key mogrosides like Mogroside V and Siamenoside I, particularly from 50 to 70 days after anthesis. rsc.org

However, the effect of these regulators can be complex and concentration-dependent. A separate study using CPPU alone at different concentrations found that it did not enhance the total mogroside content. mdpi.com In fact, at 50 days after treatment, the proportion of the main sweet compound, Mogroside V, was decreased compared to the control group, while the content of its precursor, Mogroside III, was promoted. mdpi.com This suggests that while CPPU can influence the biosynthetic flux, its application may shift the equilibrium between different mogrosides rather than uniformly increasing all of them. The study noted that different expressions of UGTs would affect the final accumulations and proportions of mogrosides. mdpi.com

| Plant Growth Regulator(s) | Observed Effect on Fruit | Effect on Mogroside Accumulation |

| CPPU + Gibberellin (GA3) | Induces parthenocarpic (seedless) fruit. rsc.orgresearchgate.net | Accumulates high concentrations of mogrosides, similar to pollinated fruit. This compound is present. rsc.org |

| CPPU (alone) | Can inhibit fruit growth at certain concentrations. mdpi.com | Did not increase total mogrosides. Decreased the proportion of Mogroside V while promoting the accumulation of Mogroside III. mdpi.com |

Structural Elucidation and Advanced Analytical Methodologies for Mogroside Iva

Chemometric Approaches in Mogroside IVa Analytical Research

Chemometrics, the science of extracting information from chemical systems by data-driven means, has become an indispensable tool in the analysis of complex natural products like those derived from Monk Fruit (Siraitia grosvenorii). In the context of this compound research, chemometric methods are primarily employed to handle the large and complex datasets generated by modern analytical techniques. These statistical and mathematical approaches allow for the effective discrimination between samples from different origins, processing methods, or developmental stages, and are crucial for the comprehensive quality assessment of this compound-containing products.

Multivariate Statistical Analysis for Chemical Discrimination and Quality Assessment

Principal Component Analysis (PCA) is an unsupervised exploratory technique that reduces the dimensionality of a dataset while retaining most of the original variance. wikipedia.orgbuiltin.com In the study of this compound and other mogrosides, PCA can be used to visualize the similarities and differences between various samples based on their chemical profiles. For instance, research has shown that PCA can effectively separate Monk Fruit samples based on their growing periods. researchgate.net One study identified that the content of the Mogroside IV class was high after a 40-day accumulation period but decreased as the fruit fully ripened. researchgate.net Another application of PCA is in distinguishing between Monk Fruit products processed by different drying methods, such as traditional hot-air drying versus low-temperature techniques. researchgate.netnih.gov A PCA score plot can reveal clear clustering of samples, indicating that the chemical composition, including the relative abundance of this compound, is significantly affected by the drying process. researchgate.net

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised classification method that is particularly adept at handling datasets with more variables than observations, a common scenario in metabolomic and other "-omics" studies. github.ionih.goveigenvector.commartinfitzpatrick.com Unlike unsupervised methods, PLS-DA uses prior knowledge of the sample classes to maximize the separation between them. github.iomartinfitzpatrick.com This makes it a powerful tool for identifying the specific chemical markers responsible for the observed group differences. For example, in comparing hot-air and low-temperature dried Monk Fruit samples, an OPLS-DA (an orthogonal-PLS-DA) model can be established. researchgate.net The corresponding S-plot can then highlight the variables, including this compound, that contribute most significantly to the discrimination between the two drying methods. researchgate.net Research has indicated that this compound can be found in hot-air dried samples but is often barely detectable in most low-temperature dried samples. frontiersin.org

The application of these multivariate statistical analyses, often in combination, provides a robust framework for the chemical discrimination and quality assessment of products containing this compound. By analyzing the complete chemical fingerprint rather than focusing on a single compound, a more holistic and reliable evaluation can be achieved.

Table 1: Application of Multivariate Statistical Analysis in Mogroside Research

| Analytical Technique | Chemometric Method | Application | Key Findings Related to this compound | Reference(s) |

| High-Performance Thin-Layer Chromatography (HPTLC) | PCA, OPLS-DA | Discrimination of Monk Fruit products based on drying methods (high vs. low temperature). | This compound was found in high-temperature dried samples but was hardly detected in most low-temperature dried samples. | researchgate.netfrontiersin.org |

| Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS) | PCA | Comparison of Mogroside profiles at different growing periods (15, 40, and 80 days). | The content of the Mogroside IV class was found to be high after a 40-day accumulation period, but it subsequently decreased in the fully ripe period. | researchgate.net |

| High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) | HCA | Classification of 15 different S. grosvenorii varieties. | HCA grouped the varieties into four main clusters based on the content of 21 mogrosides, including this compound, aiding in the selection of high-quality varieties. | nih.gov |

Structure Activity Relationship Sar Studies of Mogroside Iva and Analogs

Mechanistic Understanding of Structural Determinants for Bioactivity

The bioactivity of Mogroside IVa is largely defined by two key structural components: the pattern of sugar molecules (glycosylation) attached to its core and the chemical makeup of the core structure itself (the aglycone moiety).

The number and arrangement of glucose units are primary determinants of the sweetness intensity of mogrosides. nih.govnih.gov Generally, an increase in the number of glycosyl units corresponds to a higher perceived sweetness. nih.govmdpi.com this compound, which possesses four glucose units, is sweet, whereas mogrosides with fewer than three glucose units, such as Mogroside IIE and Mogroside III, are tasteless. nih.govfrontiersin.org

However, the relationship is not merely numerical. The specific linkage and position of the sugar moieties also play a critical role. nih.govmdpi.com For instance, Siamenoside I, which also has four glucose units like this compound, is reported to be significantly sweeter. mdpi.commdpi.com This difference is attributed to the arrangement of the glycosidic bonds. Mogroside V, with five glucose units, is one of the sweetest and most abundant mogrosides, further illustrating the impact of extensive glycosylation. mdpi.commdpi.com The conversion of less sweet precursors like Mogroside III into this compound, and subsequently into the sweeter Mogroside V, is a key step in the natural ripening process of monk fruit, mediated by specific enzymes known as UDP-glycosyltransferases (UGTs). mdpi.com

| Compound | Number of Glycosyl Units | Relative Sweetness (Compared to Sucrose) | Key Structural Feature |

| Mogroside IIE | 2 | Tasteless | Precursor to sweeter mogrosides. nih.gov |

| Mogroside III | 3 | Tasteless | Direct precursor to this compound. nih.govfrontiersin.org |

| This compound | 4 | Sweet | Contains four glucose units. mdpi.com |

| Siamenoside I | 4 | 563x | Different glycosidic linkage pattern than this compound. mdpi.commdpi.com |

| Mogroside V | 5 | 425x | Contains an additional branched glucose unit compared to this compound. mdpi.commdpi.com |

Table 1: Comparison of Mogrosides based on Glycosylation and Sweetness.

The mogrol (B2503665) aglycone, the non-sugar backbone of the molecule, features several positions where chemical modifications can dramatically alter the compound's properties, especially taste.

The stereochemistry of the hydroxyl group at the C-11 position is particularly critical for sweetness. mdpi.comfrontiersin.org this compound has its hydroxyl group in the alpha (α) orientation (11α-OH), a feature shared by other sweet mogrosides like Mogroside V and Siamenoside I. mdpi.com In contrast, epimers with an 11β-hydroxyl group are tasteless. nih.govmdpi.com Furthermore, if the C-11 hydroxyl group is oxidized to a carbonyl group (11-oxo), the resulting compound, such as 11-oxo-mogroside V, exhibits a bitter taste. nih.govmdpi.com This highlights the precise structural and steric requirements for interaction with sweet taste receptors.

Modifications at other positions on the aglycone have also been studied. Some mogroside analogs feature a carbonyl group at the C-7 position or lack a hydroxyl group at C-25. nih.govmdpi.com However, current research has not established a clear relationship between these specific modifications and the pharmacological activities of the compounds. nih.govmdpi.com

| Aglycone Modification | Impact on Taste/Bioactivity | Example Compound(s) |

| 11α-OH | Confers sweet taste. mdpi.comfrontiersin.org | This compound, Mogroside V |

| 11β-OH | Results in tastelessness. nih.govmdpi.com | 11-epimogroside V |

| 11-oxo | Results in bitterness. nih.govmdpi.com | 11-oxo-mogroside V |

| C-7 Carbonyl | No established relationship to activity. nih.govmdpi.com | N/A |

| C-25 Dehydroxylation | No established relationship to activity. nih.govmdpi.com | N/A |

Table 2: Influence of Aglycone Modifications on Mogroside Taste.

Computational Modeling and Molecular Docking Simulations

Computational methods provide valuable insights into how this compound and its analogs might interact with biological targets at a molecular level, helping to explain the observed SAR data.

While specific molecular docking studies for this compound are not extensively documented, research on its close analog, Mogroside V, offers significant predictive power. Docking simulations of Mogroside V with the human sweet taste receptor (a heterodimer of TAS1R2 and TAS1R3 proteins) suggest that the mogrol backbone and its multiple glucose units form strong hydrogen bonds with hydrophilic residues in the receptor's binding pocket. mdpi.com

The 11α-hydroxy group, a key feature of both this compound and V, has been identified as forming an additional hydrophilic interaction, which may account for the high-intensity sweetness of these compounds compared to other glycosides like stevioside. mdpi.com Given the high structural similarity between this compound and Mogroside V—differing only by a single glucose moiety at the C-24 position—it is highly probable that this compound binds to the same site on the sweet taste receptor. The lower sweetness of this compound compared to Mogroside V is likely due to a reduced number of interactions resulting from the absence of the fifth glucose unit. mdpi.com Additionally, studies have identified Mogroside V as a potential agonist for the β2-adrenergic receptor, suggesting another avenue for the bioactivity of this class of compounds. nih.gov Computational modeling has also been instrumental in analyzing the structure of UGT enzymes that catalyze the glycosylation of mogrosides, predicting substrate binding sites and explaining their catalytic mechanisms. acs.org

Semisynthesis and Chemical Derivatization Strategies for SAR Elucidation

A primary strategy involves enzymatic modification. The use of specific glycosyltransferases, such as UGTs or cyclodextrin (B1172386) glucanotransferases (CGTases), allows for the controlled addition or alteration of glucose units on the mogrol scaffold. researchgate.netcsic.es For example, studies have demonstrated the in vitro conversion of Mogroside IIE and Mogroside III into this compound and subsequently Mogroside V, confirming the role of glycosylation in enhancing sweetness. nih.gov One study reported an 82% conversion rate of Mogroside IIIA to this compound using a specific UGT enzyme. nih.gov Another catalytic method improved the production of this compound by 63% from precursor mogrosides. mdpi.com This enzymatic approach allows for the creation of a library of mogrosides with varying glycosylation patterns to systematically study their impact on bioactivity.

Chemical methods have also been employed. For instance, the bitter-tasting 11-oxo-mogrosides can be converted into sweet compounds through the hydroxylation of a side-chain double bond using reagents like osmium tetroxide. nih.govfrontiersin.org This type of targeted chemical derivatization is invaluable for confirming the functional role of specific chemical groups, such as the C-11 oxygen function, in determining the sensory profile of these molecules. These semisynthetic approaches are essential for expanding the range of mogroside analogs available for comprehensive SAR studies. nih.govnih.gov

Pharmacological Mechanism Research of Mogroside Iva in Vitro and Preclinical Models

Investigation of Cellular Signaling Pathway Modulations

Currently, specific studies detailing the direct engagement of Mogroside IVa with the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway have not been identified in the reviewed scientific literature. While research on other mogrosides and general monk fruit extracts has shown interactions with AMPK, data focusing solely on this compound is lacking. ebi.ac.ukrsc.org

Table 1: Summary of Research on this compound and AMPK Pathway Modulation

| Model/System | Key Findings | Reference |

|---|---|---|

| In Vitro / Preclinical | No specific data available for this compound. | N/A |

Research indicates that this compound is involved in the modulation of inflammatory pathways, particularly the Nuclear Factor Kappa-B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of immune and inflammatory responses. Studies suggest that this compound can modulate this pathway, which points to its anti-inflammatory potential. This is consistent with findings for mogrosides as a group, which have been shown to hinder the transcriptional activities of NF-κB in lipopolysaccharide-stimulated macrophages. emerald.com

Table 2: Summary of Research on this compound and NF-κB Pathway Regulation

| Model/System | Key Findings | Reference |

|---|---|---|

| General (Review) | Modulates the NF-κB signaling pathway. | |

| In Vitro (Macrophages) | Mogrosides, as a class, prevent NF-κB activation. | emerald.com |

Specific scientific investigations into the inhibitory mechanisms of this compound on the Toll-like Receptor 4 (TLR4) and its downstream adapter protein, Myeloid Differentiation Factor 88 (MyD88), are not available in the current body of literature. Research on related compounds, such as Mogroside V and Mogroside IIIE, has demonstrated clear inhibition of the TLR4/MyD88 pathway, but these findings cannot be directly attributed to this compound. mdpi.comnih.gov

Table 3: Summary of Research on this compound and TLR4/MyD88 Inhibition

| Model/System | Key Findings | Reference |

|---|---|---|

| In Vitro / Preclinical | No specific data available for this compound. | N/A |

There is currently no specific research available that analyzes the activation of the AKT/Nrf2 signaling pathway by this compound. The AKT pathway is central to cellular processes like growth and survival, while the Nrf2 pathway is a key regulator of antioxidant responses. Studies have shown that other mogrosides, particularly Mogroside V, activate the AKT/Nrf2 pathway as part of their neuroprotective and anti-inflammatory effects, but similar data for this compound has not been published. nih.govnih.gov

Table 4: Summary of Research on this compound and AKT/Nrf2 Pathway Activation

| Model/System | Key Findings | Reference |

|---|---|---|

| In Vitro / Preclinical | No specific data available for this compound. | N/A |

Enzymatic Target Interaction Studies

In vitro studies have investigated the effect of mogrosides on the activity of pancreatic lipase (B570770), a key enzyme in the digestion and absorption of dietary fats. gbpuat.res.in Research has demonstrated that Mogroside IV exhibits a significant inhibitory effect on pancreatic lipase activity. gbpuat.res.in This inhibition of the enzyme responsible for fat breakdown suggests a potential role in managing lipid absorption. gbpuat.res.in

Table 5: Summary of Research on this compound and Pancreatic Lipase Inhibition

| Model/System | Key Findings | Reference |

|---|---|---|

| In Vitro | Showed significant inhibitory effect on pancreatic lipase activity. | gbpuat.res.in |

Cellular and Molecular Bases of Functional Bioactivities

Research into the bioactivities of this compound at the cellular and molecular level has revealed its involvement in key pathways related to inflammation, oxidative stress, and glucose metabolism. These investigations provide a foundational understanding of its potential therapeutic applications.

Molecular Investigations into Anti-inflammatory Mechanisms

This compound has demonstrated anti-inflammatory properties by modulating various molecular targets and signaling pathways. While much of the research has focused on the broader class of mogrosides, the specific actions of this compound are an area of growing interest. Studies on related mogrosides, such as Mogroside V, show inhibition of pro-inflammatory mediators. nih.govbiocrick.com For instance, Mogroside V has been found to significantly inhibit the production of inflammatory factors like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netrsc.org It also reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). biocrick.comrsc.org

The anti-inflammatory effects of mogrosides are often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netfrontiersin.org This pathway is a critical regulator of the inflammatory response. Mogroside V, for example, has been shown to suppress the activation of NF-κB. biocrick.com Additionally, research on Mogroside IIIE, another related compound, has demonstrated its ability to inhibit the Toll-like receptor 4 (TLR4) pathway, which is upstream of NF-κB activation. mdpi.com While direct molecular studies on this compound's interaction with these specific pathways are still emerging, the activities of other mogrosides provide a strong indication of its potential mechanisms.

| Target Molecule/Pathway | Observed Effect of Related Mogrosides (e.g., Mogroside V, IIIE) | Cell/Animal Model |

| NF-κB | Inhibition of activation | Macrophages, Mouse models of lung injury |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased production/expression | Macrophages, Asthmatic mice |

| COX-2 and iNOS | Reduced expression | Macrophages, BV-2 microglial cells |

| TLR4 | Inhibition of overexpression | Mouse models of acute lung injury |

Cellular Research on Antioxidant Defense Systems Modulation

Mogrosides, including by extension this compound, exhibit significant antioxidant properties by scavenging free radicals and enhancing the body's endogenous antioxidant defense systems. scivisionpub.com The primary mechanism for this is believed to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov

The Keap1-Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like certain mogrosides, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes.

Studies on Mogroside V have shown that it can enhance the expression of downstream Nrf2 target proteins such as heme oxygenase-1 (HO-1), γ-glutamylcysteine synthetase catalytic subunit (GCLC), and NAD(P)H quinone oxidoreductase 1 (NQO1). This activation of the Nrf2 pathway helps to mitigate cellular damage caused by reactive oxygen species (ROS). nih.gov Research has demonstrated that mogrosides can reduce oxidative stress in various cell types, including pancreatic β-cells and skin fibroblasts. mdpi.comscivisionpub.com For instance, mogrosides have been shown to protect pancreatic β-cells from palmitic acid-induced oxidative stress. scivisionpub.com

| Cellular System/Pathway | Effect of Mogrosides | Key Molecular Players | Outcome |

| Keap1-Nrf2/ARE Pathway | Activation | Nrf2, Keap1, HO-1, GCLC, NQO1 | Enhanced antioxidant defense |

| Reactive Oxygen Species (ROS) | Scavenging of O₂⁻, H₂O₂, -OH | Mogroside V, 11-oxo-mogroside V | Reduced oxidative damage |

| Cellular Models | Protection against oxidative stress | Pancreatic β-cells, Skin fibroblasts | Prevention of cellular damage |

Studies on Glucose Metabolism Regulation at the Cellular Level

Mogrosides have been investigated for their potential to regulate glucose metabolism, a key factor in managing conditions like diabetes. nih.govfrontiersin.org The primary mechanism appears to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway. mdpi.comresearchgate.netchemfaces.com AMPK is a central regulator of cellular energy homeostasis. researchgate.netnih.gov

Activation of AMPK can lead to several beneficial effects on glucose metabolism. It can enhance glucose uptake into cells, improve insulin (B600854) sensitivity, and inhibit gluconeogenesis (the production of glucose) in the liver. researchgate.netresearchgate.net Studies on Mogroside V and Mogroside IIIE have shown that they can activate AMPK. mdpi.comchemfaces.comnih.gov For example, Mogroside IIIE was found to alleviate high glucose-induced inflammation and apoptosis in podocytes by activating the AMPK/SIRT1 signaling pathway. nih.gov Similarly, Mogroside V has been shown to improve insulin resistance and glucose metabolism in high glucose-induced HepG2 cells. tjpr.org

The activation of AMPK by mogrosides suggests a potential role in improving cellular energy status and mitigating the metabolic dysregulation associated with insulin resistance and diabetes. researchgate.netresearchgate.net

| Signaling Pathway | Effect of Mogrosides (e.g., Mogroside V, IIIE) | Cellular Model | Metabolic Outcome |

| AMPK | Activation/Phosphorylation | Podocytes, HepG2 cells | Enhanced glucose uptake, Improved insulin sensitivity, Reduced gluconeogenesis |

| PI3K/Akt | Potential modulation (as seen with Mogroside V) | Type 2 Diabetes Mellitus rat models | Regulation of insulin resistance and glucose metabolism |

| Glucose Transport | Inhibition of intestinal glucose absorption | In vitro models | Reduced postprandial blood glucose spikes |

Biotechnological Production and Sustainable Sourcing of Mogroside Iva

Metabolic Engineering of Heterologous Hosts for Mogroside IVa Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific compound. For this compound, this means introducing the multi-step biosynthetic pathway into easily cultivated organisms (heterologous hosts) and optimizing their cellular machinery for high-yield synthesis.

Microbial cell factories, particularly the yeast Saccharomyces cerevisiae, are powerful platforms for producing complex plant-derived natural products. Yeast offers several advantages, including rapid growth, well-characterized genetics, and suitability for large-scale fermentation.

Researchers have successfully engineered S. cerevisiae to produce mogrosides de novo (from simple sugars like glucose). This involves introducing the genes for the entire mogroside synthesis pathway, starting from the precursor 2,3-oxidosqualene (B107256). Key enzymes in this pathway include squalene (B77637) epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs). pnas.org

To achieve high titers, a series of metabolic engineering strategies are employed. These include enhancing the supply of precursors, inhibiting competitive metabolic pathways (such as sterol biosynthesis), and preventing the degradation of the target mogrosides. nih.gov For instance, in the de novo synthesis of Mogroside V, these strategies led to a remarkable 23,000-fold increase in titer, reaching 10.25 mg/L in shake flasks and 28.62 mg/L in a 5-L bioreactor. nih.gov The final glycosylation steps, which are crucial for converting precursor mogrosides into this compound, are catalyzed by specific UGTs that have been successfully expressed and optimized in yeast. researchgate.net

Beyond yeast, engineered Escherichia coli has also been developed as a biocatalyst for the glycosylation of mogroside precursors into sweeter versions, demonstrating the versatility of microbial hosts. nih.govacs.org

| Host Organism | Engineering Strategy | Target Product(s) | Reported Titer/Yield |

| Saccharomyces cerevisiae | De novo synthesis, precursor enhancement, competitive pathway inhibition | Mogroside V | 28.62 mg/L |

| Escherichia coli | Whole-cell biocatalysis with UGTs and UDP-glucose regeneration | Siamenoside I | 76.5% molar yield |

Plant cell and tissue culture offer an alternative platform for producing mogrosides, leveraging the native cellular environment for complex enzymatic reactions. This approach involves growing plant cells in controlled bioreactors, which can be more readily scaled and managed than whole-plant agriculture.

Metabolic engineering has been applied to various plant species to produce mogrosides. In one study, a multigene stacking strategy was used to introduce six key mogroside synthase genes into Nicotiana benthamiana (tobacco) and Arabidopsis thaliana. nih.gov The engineered tobacco plants successfully produced Mogroside II-E and Mogroside III. nih.gov More advanced applications have demonstrated the production of mogrosides in transgenic tomato and cucumber lines, showcasing the potential to turn common crops into bio-factories for high-value compounds. researchgate.net

While these studies have primarily focused on precursor mogrosides or the highly glucosylated Mogroside V, the successful expression of the necessary biosynthetic pathway provides a clear proof-of-concept for producing this compound in engineered plant systems. nih.govmdpi.com The primary advantage is the presence of native cellular structures like the endoplasmic reticulum, which are crucial for the proper functioning of enzymes like cytochrome P450s involved in the mogrol (B2503665) backbone synthesis. However, challenges related to slower growth rates compared to microbes and potential for gene silencing remain active areas of research.

Enzyme Engineering and Directed Evolution for this compound Biosynthesis

UGTs are responsible for transferring a glucose molecule from an activated sugar donor (UDP-glucose) to the mogrol backbone. The synthesis of this compound requires the addition of four glucose molecules at specific positions. The key challenge lies in finding or engineering UGTs that can perform these specific reactions with high efficiency.

Researchers have identified several UGTs from S. grosvenorii, such as UGT94-289-3, which can catalyze the sequential glycosylation of Mogroside IIE to produce Siamenoside I, this compound, and Mogroside V. mdpi.com Through enzyme engineering, the catalytic efficiency of native UGTs has been dramatically improved. For example, using an activity-based sequence conservative analysis, researchers increased the catalytic efficiency of certain UGTs by 74 to 400-fold. researchgate.net

Directed evolution, a process that mimics natural selection in the laboratory, has been used to further refine these enzymes. By creating libraries of enzyme variants through random mutagenesis and screening for desired properties, scientists have developed UGTs with enhanced activity and altered specificity. nih.gov This approach, guided by 3D structural analysis of the enzymes, has led to the creation of mutant UGTs capable of efficiently catalyzing the formation of specific glycosidic bonds required for this compound synthesis. nih.govacs.org

| Enzyme | Engineering Method | Substrate | Key Improvement |

| UGTs from S. grosvenorii | Activity-based sequence conservative analysis | Mogroside precursors | 74-400 fold increase in catalytic efficiency |

| UGT94-289-2 | Semi-rational engineering | Mogroside IIIE | Creation of UGT-M2 for efficient Siamenoside I synthesis |

| UGTM1 / UGTM2 | Protein Engineering | Mogrol | 2.88x and 3.60x enhancement in enzyme activity |

Synthetic Biology Approaches for De Novo Pathway Construction

Synthetic biology provides a powerful framework for the de novo construction of complex biosynthetic pathways in heterologous hosts. This approach moves beyond simple single-gene modifications to the design and assembly of entire multi-gene pathways, complete with customized regulatory controls.

The de novo biosynthesis of this compound from a simple carbon source like glucose requires the functional expression of the entire pathway, which was first fully elucidated in 2016. pnas.org Synthetic biologists have since focused on reconstructing this pathway in microbial hosts like yeast. nih.govbit.edu.cn This involves the design of synthetic DNA constructs that often contain multiple genes organized into operon-like structures, allowing for the coordinated expression of all the enzymes required for the pathway.

Advanced tools are used to optimize the performance of these constructed pathways. For instance, CRISPR-based genome editing can be used to redirect metabolic flux towards mogroside production by knocking out competing pathways. researchgate.net Furthermore, to overcome the cost limitations associated with the UDP-glucose donor molecule required by UGTs, researchers have co-expressed enzymes that form a UDP-glucose regeneration system within the host cell. nih.govnih.gov This creates a self-sustaining supply of the necessary sugar donor, significantly improving the economic viability of the bioprocess. By combining these advanced synthetic biology tools, researchers are paving the way for the low-cost, industrial-scale production of this compound in engineered microbial cell factories. nih.gov

Future Directions and Emerging Research Opportunities for Mogroside Iva

Discovery and Characterization of Novel Mogroside IVa Analogs

The structural backbone of this compound offers a versatile scaffold for the creation of novel analogs with potentially enhanced properties, such as improved taste profiles, greater stability, or unique biological activities. Research in this area is advancing through both enzymatic modification and chemical synthesis.

Enzymatic catalysis, utilizing enzymes like glycosyltransferases (UGTs), is a key strategy for modifying mogrosides. Researchers have identified specific UGTs that can catalyze the glycosylation of mogrol (B2503665), the aglycone precursor, at various positions to form different mogrosides. oup.comgoogle.com For instance, UGT74AC1 has been shown to transfer a glucose moiety specifically to the C-3 hydroxyl group of mogrol to form mogroside IE. oup.com More complex modifications involve branching glucosylation, and specific UGTs capable of creating these linkages have been identified. google.com Recently, researchers have successfully modified UGTs involved in Mogroside V synthesis, creating mutant enzymes that can efficiently convert substrates like mogroside IIE or IIIA into Mogroside IV and V. mdpi.com This highlights the potential for creating custom UGTs to produce specific analogs, including those derived from a this compound template. The biotransformation of mogroside V by various fungal strains has also been shown to produce a diversity of other mogroside compounds. researchgate.net

Chemical synthesis provides another route to novel analogs. Studies have focused on creating derivatives of mogrol to explore their therapeutic potential, such as anticancer activities. nih.govsemanticscholar.org These synthetic strategies could be adapted to modify this compound, creating a library of new compounds for further study. The isolation of naturally occurring novel mogrosides, such as iso-mogroside IVa, from S. grosvenorii also continues to expand the family of known analogs. maxapress.com

| Analog/Precursor | Modification Strategy | Key Enzymes/Methods | Reported Outcome/Potential | Reference |

|---|---|---|---|---|

| Mogroside IE | Enzymatic Glycosylation of Mogrol | UGT74AC1 | Specific glycosylation at the C-3 hydroxyl group of mogrol. | oup.com |

| Mogroside IV and V | Enzymatic Transformation | Engineered UGTs | Efficient conversion from mogroside IIE or IIIA. | mdpi.com |

| Iso-mogroside IVa | Natural Isolation | Chromatographic separation from S. grosvenorii extract. | Discovery of a new naturally occurring isomer. | maxapress.com |

| Mogrol Derivatives | Chemical Synthesis | Multi-step organic synthesis. | Creation of analogs with potential antiproliferative effects on cancer cell lines. | nih.govsemanticscholar.org |

Advancements in High-Throughput Screening for this compound Bioactivity

To efficiently evaluate the biological properties of this compound and its newly synthesized analogs, high-throughput screening (HTS) methodologies are essential. These technologies allow for the rapid testing of thousands of compounds, accelerating the discovery of potential therapeutic applications or desirable sensory characteristics.

Virtual screening, powered by artificial intelligence (AI) and machine learning, is an emerging tool in sweetener design. tandfonline.com These computational methods can predict the interaction of molecules with taste receptors or other biological targets, enabling the pre-screening of large compound libraries to identify promising candidates for further experimental validation. tandfonline.com Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking can be applied to forecast the relative sweetness or potential off-tastes of novel this compound analogs. tandfonline.com

For experimental screening, established HTS assays can be adapted. Cell-based assays are fundamental for assessing cytotoxicity and other biological activities. nih.gov For example, the CCK8 assay has been used to study the antiproliferative effects of mogrol and its derivatives on human lung cancer cells. semanticscholar.org Furthermore, specific receptor-based screening platforms are being developed. One innovative approach involves using immobilized biological receptors, such as the β2-adrenergic receptor (β2-AR), in a chromatographic system to screen for bioactive compounds directly from crude plant extracts. nih.gov This method successfully identified compounds in monk fruit extract that bind to β2-AR, demonstrating its feasibility for discovering receptor-specific ligands. nih.gov

Rapid analytical techniques are also crucial for screening the chemical composition and purity of sweetener formulations. Capillary electrophoresis (CE) has been developed for the fast analysis of natural liquid sweeteners, capable of separating and quantifying compounds in minutes. arcjournals.orgmdpi.com

| Screening Technology | Principle | Application for this compound and Analogs | Reference |

|---|---|---|---|

| AI-Based Virtual Screening | Utilizes machine learning and molecular modeling (e.g., QSAR, docking) to predict compound activity. | Rapidly screen virtual libraries of mogroside analogs to predict sweetness, taste profile, and potential bioactivity. | tandfonline.com |

| Immobilized Receptor Chromatography | Uses a specific biological receptor (e.g., β2-AR) as a stationary phase to capture and identify binding compounds from a mixture. | Screening for this compound analogs with specific receptor-binding activities (e.g., taste receptors, therapeutic targets). | nih.gov |

| Cell-Based Proliferation Assays | Measures the effect of a compound on the growth and viability of cell lines. | High-throughput evaluation of the cytotoxic or antiproliferative potential of novel analogs. | nih.govsemanticscholar.org |

| Capillary Electrophoresis (CE) | Separates compounds based on their charge-to-size ratio for rapid analysis. | Fast quality control and screening of sweetener formulations containing this compound. | arcjournals.orgmdpi.com |

Integration of Multi-Omics Data (Genomics, Transcriptomics, Metabolomics) for Comprehensive Understanding of this compound Biosynthesis and Function

A complete understanding of how Siraitia grosvenorii produces this compound is fundamental to optimizing its production, whether in the plant itself or through metabolic engineering in microbial hosts. The integration of multi-omics data—genomics, transcriptomics, and metabolomics—provides a powerful, systems-level view of the biosynthetic pathways. frontiersin.orgnih.govagronomyjournals.com

Groundbreaking research has combined whole-genome sequencing with extensive transcriptomic analysis of developing monk fruit to elucidate the mogroside biosynthetic pathway. pnas.orgnih.gov These studies identified the five key enzyme families responsible for converting the precursor squalene (B77637) into the final sweet mogrosides: squalene epoxidases (SQE), triterpenoid (B12794562) synthases (e.g., cucurbitadienol (B1255190) synthase, CbQ), epoxide hydrolases (EPH), cytochrome P450s (CYP450s), and UDP-glucosyltransferases (UGTs). pnas.orgnih.govfrontiersin.org

Transcriptome analysis (RNA-seq) at different stages of fruit development has been particularly insightful, revealing which genes are highly expressed during the periods of mogroside accumulation. pnas.orgnih.gov By correlating gene expression profiles with metabolite profiles (metabolomics), researchers can identify strong candidate genes for specific enzymatic steps. nih.gov For example, dozens of CYP450 and UGT unigenes have been identified, with digital gene expression (DGE) analysis narrowing down the candidates most likely involved in the later oxidation and glycosylation steps that create the diversity of mogrosides, including this compound. oup.comnih.gov This integrated approach is crucial for pinpointing the specific enzymes that add the four glucose units to the mogrol backbone to form this compound.

| Enzyme Family | Function in Pathway | Example Genes/Enzymes Identified | Omics Approach | Reference |

|---|---|---|---|---|

| Squalene Epoxidases (SQE) | Epoxidation of squalene. | SgSQE | Genomics, Transcriptomics | pnas.orgfrontiersin.org |

| Triterpenoid Synthases (OSCs) | Cyclization of epoxysqualene to form the cucurbitadienol backbone. | SgCbQ (Cucurbitadienol synthase) | Genomics, Transcriptomics, Functional Characterization | oup.comfrontiersin.org |

| Epoxide Hydrolases (EPH) | Hydroxylation of the cucurbitadienol skeleton. | SgEPH | Genomics, Transcriptomics | pnas.orgfrontiersin.org |

| Cytochrome P450s (CYP450) | Multiple oxidation steps to convert cucurbitadienol to mogrol. | Multiple CYP candidates identified. | Transcriptomics (RNA-seq, DGE) | nih.gov |

| UDP-Glucosyltransferases (UGTs) | Sequential addition of glucose moieties to mogrol to form various mogrosides. | UGT74AC1, and multiple other candidates. | Transcriptomics, Functional Characterization | oup.comnih.gov |

Development of Eco-Friendly and Scalable Extraction and Purification Technologies for this compound

Traditional solvent-based extraction methods can be time-consuming and generate significant chemical waste. The development of green and scalable technologies for extracting and purifying this compound is critical for sustainable commercial production.

Modern "green" extraction techniques are being increasingly applied to mogrosides. maxapress.com Ultrasonic-assisted extraction (UAE) uses sound waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration, often at lower temperatures and with shorter extraction times. hielscher.comresearchgate.net A key advantage is its effectiveness with water as a solvent, making it a truly green method. hielscher.com Microwave-assisted extraction (MAE) uses microwave energy to heat the solvent within the plant material, leading to rapid and efficient extraction. maxapress.commdpi.com Other advanced methods include subcritical water extraction and supercritical CO2 extraction, which have shown higher yields than traditional Soxhlet methods. maxapress.com Flash extraction has also been reported as a highly efficient method, yielding high-purity mogrosides in a very short time. mdpi.com

Following extraction, purification is necessary to isolate this compound. Macroporous resin chromatography is a widely used, scalable technique for purifying mogrosides from crude extracts. mdpi.com Different types of resins can be selected based on polarity and molecular size to effectively separate various mogrosides. mdpi.com More advanced and targeted purification methods are also being explored. For example, boronic acid-functionalized silica (B1680970) gel has been synthesized for the affinity purification of Mogroside V, significantly increasing its purity from a crude extract. mdpi.com This type of affinity chromatography could be tailored for the specific purification of this compound. The use of ionic liquids as green solvents in combination with aqueous biphasic systems also represents a novel and efficient approach for the extraction and purification of triterpenoid saponins. researchgate.net

| Technology | Principle | Advantages | Reported Yield/Purity | Reference |

|---|---|---|---|---|

| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance mass transfer. | Reduced extraction time, lower temperature, can use water as a green solvent. | Yields up to 4.11% mogrosides. | hielscher.comresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, targeted heating of the solvent and sample matrix. | High efficiency, fast process, reduced solvent consumption. | Yields of 0.73% to 1.31% reported under various conditions. | maxapress.com |

| Subcritical Water Extraction | Uses water at high temperature (100-374°C) and pressure as the solvent. | Environmentally benign, tunable solvent properties. | Reported mogroside extraction yield of 62.4%. | maxapress.com |

| Flash Extraction | High-speed homogenization and extraction. | Extremely short extraction time, high efficiency. | Yield of 6.9% with purity above 92%. | mdpi.com |

| Membrane Filtration | Separates molecules based on size and pressure. | Green processing method, low environmental pollution, often used for purification post-extraction. | Used as a purification step. | maxapress.com |

Q & A

Q. How should conflicting data on this compound’s stability under varying pH/temperature conditions be interpreted?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation kinetics (zero/first-order models) predict shelf-life. Use principal component analysis (PCA) to differentiate degradation pathways (e.g., hydrolysis vs. oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.